molecular formula C13H17NO2 B14901779 n-((3,4-Dihydro-2h-pyran-2-yl)methyl)-2-methoxyaniline

n-((3,4-Dihydro-2h-pyran-2-yl)methyl)-2-methoxyaniline

Cat. No.: B14901779
M. Wt: 219.28 g/mol
InChI Key: INEDZAFRZISYQZ-UHFFFAOYSA-N
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Description

N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is an organic compound that features a pyran ring fused with an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate aniline derivative under controlled conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and binding affinities are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyran ring and an aniline derivative makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-methoxyaniline

InChI

InChI=1S/C13H17NO2/c1-15-13-8-3-2-7-12(13)14-10-11-6-4-5-9-16-11/h2-3,5,7-9,11,14H,4,6,10H2,1H3

InChI Key

INEDZAFRZISYQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2CCC=CO2

Origin of Product

United States

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